molecular formula C10H20O B14397801 5-Methylnonan-3-one CAS No. 89932-41-2

5-Methylnonan-3-one

Cat. No.: B14397801
CAS No.: 89932-41-2
M. Wt: 156.26 g/mol
InChI Key: QMQPZFGQZRZLMV-UHFFFAOYSA-N
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Description

5-Methylnonan-3-one is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is part of the larger family of nonanones, which are known for their applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylnonan-3-one can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent. The reaction typically requires a halogenated solvent and a catalyst such as lithium, magnesium, or zinc halides .

Industrial Production Methods

In industrial settings, the production of this compound often involves the oxidation of corresponding alcohols or hydrocarbons. The process may include the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methylnonan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, catalysts like lithium, magnesium, or zinc halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

5-Methylnonan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylnonan-3-one involves its interaction with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylnonan-3-one is unique due to its specific carbonyl group placement, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other nonanones may not be as effective .

Properties

CAS No.

89932-41-2

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

5-methylnonan-3-one

InChI

InChI=1S/C10H20O/c1-4-6-7-9(3)8-10(11)5-2/h9H,4-8H2,1-3H3

InChI Key

QMQPZFGQZRZLMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(=O)CC

Origin of Product

United States

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